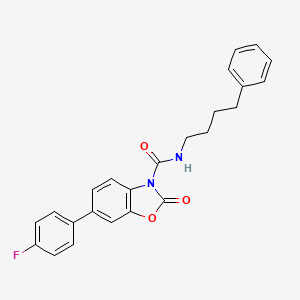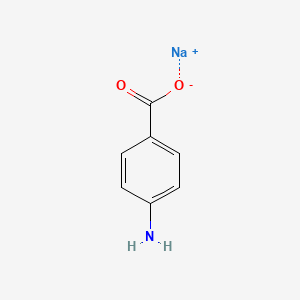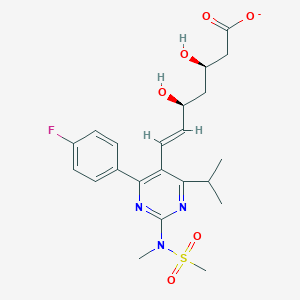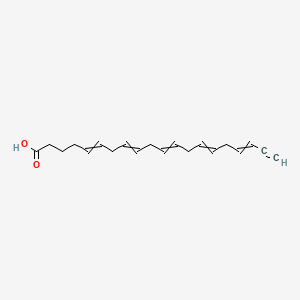
Icosa-5,8,11,14,17-pentaen-19-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosa-5,8,11,14,17-pentaen-19-ynoic acid: is a polyunsaturated fatty acid with a unique structure characterized by five conjugated double bonds and a terminal alkyne group. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-5,8,11,14,17-pentaen-19-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Wittig reaction, which forms the conjugated double bonds, followed by the introduction of the terminal alkyne group through a Sonogashira coupling reaction. The reaction conditions often require:
Wittig Reaction: Utilizes phosphonium ylides and aldehydes or ketones under inert atmosphere conditions, typically in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Sonogashira Coupling: Involves palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts in the presence of bases like triethylamine or diisopropylamine, usually conducted in solvents such as THF or DCM.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are often more sustainable and scalable compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
Icosa-5,8,11,14,17-pentaen-19-ynoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated derivatives.
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in carbon tetrachloride (CCl₄) under UV light.
Major Products
Epoxides: Formed from oxidation reactions.
Saturated fatty acids: Resulting from hydrogenation.
Halogenated derivatives: Produced from halogenation reactions.
科学的研究の応用
Icosa-5,8,11,14,17-pentaen-19-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, as well as its effects on cardiovascular health.
Industry: Utilized in the production of specialized lubricants and coatings due to its unique chemical properties.
作用機序
The biological effects of Icosa-5,8,11,14,17-pentaen-19-ynoic acid are mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with five double bonds but lacking the terminal alkyne group.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds, commonly found in fish oil.
Linoleic acid: A polyunsaturated fatty acid with two double bonds, essential in the human diet.
Uniqueness
Icosa-5,8,11,14,17-pentaen-19-ynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to other polyunsaturated fatty acids. This structural feature allows for specific chemical modifications and applications that are not possible with other similar compounds.
特性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
icosa-5,8,11,14,17-pentaen-19-ynoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22) |
InChIキー |
FCLMKCFLVGHPHY-UHFFFAOYSA-N |
正規SMILES |
C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


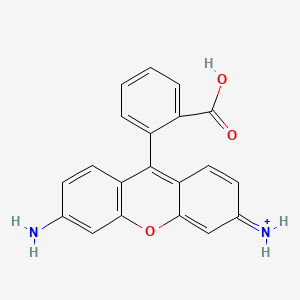
![(3Z,5E,7R,8S,9S,11Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764829.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764833.png)
![7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)

![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764873.png)
![(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764875.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)
![(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764894.png)
![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)
